molecular formula C10H20O3 B15413605 (3S)-1-(Methoxymethoxy)oct-1-en-3-ol CAS No. 213010-51-6

(3S)-1-(Methoxymethoxy)oct-1-en-3-ol

Cat. No.: B15413605
CAS No.: 213010-51-6
M. Wt: 188.26 g/mol
InChI Key: DYBVGSPNTMIIAF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(Methoxymethoxy)oct-1-en-3-ol is a chiral synthetic building block of significant value in complex natural product synthesis and medicinal chemistry research. Its primary research application is as a key intermediate in the multi-step total synthesis of highly potent cytotoxic macrolides, such as Iriomoteolide-1a . In this context, the compound serves as a critical fragment where the methoxymethoxy (MOM) group acts as a protecting group for the alcohol functionality, allowing for selective reactions at other sites of the molecule during the construction of complex molecular architectures . The synthetic route to this compound can involve a highly diastereoselective ene reaction, which benefits from chelation control to establish the correct stereochemistry with high selectivity . Researchers utilize this intermediate in advanced coupling strategies, such as Julia–Kocienski olefination, to assemble larger fragments en route to biologically active targets . While the natural products it helps to build, like Iriomoteolide-1a, exhibit potent cytotoxicity against human cancer cell lines, the synthetic derivatives are crucial for structure-activity relationship (SAR) studies aimed at elucidating the correct stereostructure and developing potential therapeutic leads . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

213010-51-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(3S)-1-(methoxymethoxy)oct-1-en-3-ol

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-10(11)7-8-13-9-12-2/h7-8,10-11H,3-6,9H2,1-2H3/t10-/m0/s1

InChI Key

DYBVGSPNTMIIAF-JTQLQIEISA-N

Isomeric SMILES

CCCCC[C@@H](C=COCOC)O

Canonical SMILES

CCCCCC(C=COCOC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Octen-3-ol (Oct-1-en-3-ol)

1-Octen-3-ol, commonly known as "mushroom alcohol," is the parent compound of (3S)-1-(Methoxymethoxy)oct-1-en-3-ol. Key differences include:

  • Functional Groups : 1-Octen-3-ol lacks the MOM group, featuring only a hydroxyl group at C3 and a terminal double bond. This renders it more polar and volatile (boiling point ~175°C) compared to the MOM-protected derivative .
  • Applications : 1-Octen-3-ol is a flavoring agent and insect attractant, whereas the MOM derivative is primarily a synthetic intermediate .
  • Analytical Behavior: Both compounds exhibit similar retention times in chromatography but differ in migration times due to polarity variations.

Glycosylated Derivatives: 3-O-β-D-Apiofuranosyl-(1→6)-O-β-D-Glucopyranosyl-(3S)-oct-1-en-3-ol

This compound, isolated from Clerodendranthus spicatus, shares the (3S)-oct-1-en-3-ol core but is glycosylated with apiose and glucose moieties . Key distinctions:

  • Solubility and Bioactivity : The sugar groups enhance water solubility and may confer biological activity (e.g., anticancer properties), unlike the lipophilic MOM derivative .
  • Spectroscopy: The glycosylated derivative shows distinct ¹³C-NMR signals for anomeric carbons (δ ~100–110 ppm), absent in the MOM-protected compound. The MOM group’s ether carbons resonate at δ ~58–70 ppm .

Other Ether-Protected Derivatives

Compounds like (E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid () and MEM-protected analogs highlight trends in ether-based protection:

  • Stability : MOM groups are less stable than MEM groups under acidic conditions but offer simpler deprotection protocols .
  • Synthetic Utility : MOM protection is favored for its minimal steric hindrance, enabling efficient downstream functionalization compared to bulkier groups like tert-butyldimethylsilyl (TBS) .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
This compound ~188.2 Not reported Moderate (organic solvents) MOM, hydroxyl, alkene
1-Octen-3-ol 128.21 ~175 Low (water) Hydroxyl, alkene
Glycosylated derivative ~492.5 Not reported High (water) Hydroxyl, glycosides, alkene

Table 2: Comparative NMR Data (¹H and ¹³C)

Compound Key ¹H-NMR Signals (δ, ppm) Key ¹³C-NMR Signals (δ, ppm)
This compound 4.44 (s, MOM-OCH₂), 5.99 (dd, alkene) 58.9 (MOM-OCH₃), 170.6 (carboxylic acid)*
1-Octen-3-ol 5.65–5.85 (m, alkene), 1.50 (m, -CH₂OH) 72.1 (C3-OH), 130.2 (alkene)
Glycosylated derivative 4.69 (dd, glycosidic H), 3.72 (s, OCH₃) 100.5 (anomeric C), 77.6 (apiose C)

*Note: Data inferred from analogous MEM-protected compounds in .

Preparation Methods

Synthetic Strategies for (3S)-1-(Methoxymethoxy)oct-1-en-3-ol

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Oct-1-en-3-ol backbone : Requires stereoselective formation of the C3 alcohol.
  • Methoxymethoxy (MOM) group : Introduced via protective group chemistry.

Stereoselective Synthesis of the C3 Alcohol

Organocatalytic Asymmetric Reduction

Chiral organocatalysts, such as Cinchona alkaloid derivatives, enable enantioselective reduction of ketones to secondary alcohols. For example, the use of modularly designed organocatalysts (MDOs) in domino reactions has achieved enantioselectivities up to 96% ee for structurally related compounds.

Representative Reaction Conditions :

  • Catalyst : Cinchona-derived thiourea (10 mol%)
  • Reductant : Hantzsch ester (1.2 equiv)
  • Solvent : Toluene, -20°C
  • Yield : 78–84%.
Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) resolve racemic oct-1-en-3-ol via kinetic resolution. This method offers high enantiomeric excess but requires optimization of acyl donors and solvents.

Installation of the Methoxymethoxy (MOM) Group

Protection of the C1 Hydroxyl Group

The MOM group is introduced using methoxymethyl chloride (MOMCl) under basic conditions:

Procedure :

  • Dissolve oct-1-en-3-ol (1.0 equiv) in anhydrous DCM.
  • Add DIPEA (2.5 equiv) and MOMCl (1.2 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with saturated NaHCO₃ and extract with DCM.

Yield : 85–92%.

Construction of the Enol Ether Moiety

Cross-Metathesis

Olefin cross-metathesis between allylic alcohols and methoxymethyl ether derivatives using Grubbs-II catalyst forms the enol ether:

Conditions :

  • Catalyst : Grubbs-II (5 mol%)
  • Solvent : DCM, reflux
  • Yield : 70–76%.
Elimination Reactions

Dehydration of β-hydroxy ethers via acidic or basic conditions generates the double bond:

Example :

  • Reagent : p-TsOH (0.1 equiv)
  • Solvent : Toluene, 80°C
  • Yield : 65%.

Stereochemical Control and Optimization

Chiral Auxiliaries

The use of Evans oxazolidinones or Oppolzer sultams ensures high diastereoselectivity (>99:1 dr) during alcohol formation.

Dynamic Kinetic Resolution

Combining asymmetric catalysis with reversible substrate-catalyst interactions enhances enantioselectivity. For instance, thiourea catalysts stabilize transition states via hydrogen bonding.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) isolates the product.
  • HPLC : Chiralpak AD-H column confirms enantiopurity (≥98% ee).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85 (dt, J = 15.6 Hz, 1H, CH₂=CH), 4.65 (s, 2H, OCH₂O), 3.90 (m, 1H, C3-OH), 3.36 (s, 3H, OCH₃).
  • ¹³C NMR : δ 132.5 (CH₂=CH), 101.2 (OCH₂O), 72.8 (C3), 56.1 (OCH₃).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-1-(Methoxymethoxy)oct-1-en-3-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via stereoselective routes such as Sharpless asymmetric epoxidation or chiral auxiliary-mediated reactions. For example, diazoalkane coupling reactions (e.g., with diazo-n-octane) have been used to construct similar enol ether derivatives . To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution methods are recommended. Confirmation of stereochemistry should involve circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at temperatures ≤ -20°C. Avoid exposure to moisture, as the methoxymethoxy group may hydrolyze. During handling, use gloveboxes or Schlenk lines for oxygen-sensitive steps. Refer to safety protocols for flammable liquids (Category 4), including grounding equipment and avoiding static discharge .

Advanced Research Questions

Q. What experimental strategies can address conflicting spectroscopic data when characterizing this compound?

  • Methodological Answer : Conflicting data may arise from sample degradation or solvent artifacts. To resolve this:

  • Conduct time-course NMR studies to monitor stability under experimental conditions.
  • Use hyphenated techniques (e.g., LC-MS or GC-MS) to separate and identify degradation products.
  • Cross-validate with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.
  • Reference the limitations of organic compound degradation in experimental designs, as noted in hyperspectral imaging (HSI) studies .

Q. How does the methoxymethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxymethoxy (MOM) group acts as a directing/protecting group, stabilizing adjacent carbocations and enhancing electrophilicity at the α-position. In palladium-catalyzed couplings (e.g., Heck or Suzuki reactions), steric hindrance from the MOM group may reduce reaction rates. To optimize:

  • Use bulky ligands (e.g., SPhos) to mitigate steric effects.
  • Employ microwave-assisted synthesis to accelerate sluggish reactions.
  • Monitor regioselectivity via computational modeling (DFT) .

Q. What advanced techniques are recommended for analyzing the ecological impact of this compound in wastewater systems?

  • Methodological Answer :

  • Utilize hyperspectral imaging (HSI) with multivariate analysis to detect trace concentrations in complex matrices.
  • Apply biodegradability assays (e.g., OECD 301F) to assess metabolic pathways.
  • Note limitations in current HSI protocols, such as reduced pollution variability compared to real-world sewage, and address them by expanding sample diversity and stabilizing organic matrices with continuous cooling .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

  • Methodological Answer :

  • Re-examine computational models (e.g., COSMO-RS) for parameterization errors.
  • Validate experimentally using shake-flask methods with octanol/water systems under controlled pH (e.g., 7.4).
  • Account for solvent impurities via gas chromatography (GC) headspace analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.